molecular formula C20H14ClIN2O2S B11551091 O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

Cat. No.: B11551091
M. Wt: 508.8 g/mol
InChI Key: ICIQWUWYKKBGLQ-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound characterized by the presence of chlorophenyl, iodophenyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with 4-iodophenyl isothiocyanate to form an intermediate thiourea derivative.

    Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of a base, such as sodium hydroxide, to form the desired benzamide structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.

    Automated Processes: Employing automated processes for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the iodophenyl group, potentially leading to the formation of deiodinated derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Deiodinated Derivatives: From reduction reactions.

    Nitrated or Halogenated Compounds: From substitution reactions.

Scientific Research Applications

N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers investigate its effects on various biological pathways, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used as a precursor in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

  • N-(2-CHLOROPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
  • N-(2-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the halogen atom present in the phenyl ring (iodine, bromine, or fluorine).
  • Reactivity: The presence of different halogens affects the compound’s reactivity, particularly in substitution reactions.
  • Applications: While all these compounds may have similar applications, the specific halogen can influence their effectiveness and suitability for certain uses.

N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE stands out due to the unique properties imparted by the iodine atom, which can enhance its interactions with biological targets and its potential as a pharmacophore.

Properties

Molecular Formula

C20H14ClIN2O2S

Molecular Weight

508.8 g/mol

IUPAC Name

O-[4-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate

InChI

InChI=1S/C20H14ClIN2O2S/c21-17-3-1-2-4-18(17)24-19(25)13-5-11-16(12-6-13)26-20(27)23-15-9-7-14(22)8-10-15/h1-12H,(H,23,27)(H,24,25)

InChI Key

ICIQWUWYKKBGLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)I)Cl

Origin of Product

United States

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